molecular formula C14H15N3O2S B12124981 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- CAS No. 1152602-55-5

6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl-

Cat. No.: B12124981
CAS No.: 1152602-55-5
M. Wt: 289.35 g/mol
InChI Key: RCZHEYBLABZNAS-UHFFFAOYSA-N
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Description

6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad-spectrum applications in various fields, including medicine, pharmacology, and industrial chemistry. The incorporation of the sulfonamide group into the quinoline framework enhances its therapeutic potential and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- typically involves the reaction of substituted amines with quinoline-containing sulfonyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield tetrahydroquinoline derivatives .

Scientific Research Applications

6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- is unique due to its specific substitution pattern and the presence of the pyridinyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

CAS No.

1152602-55-5

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N-pyridin-4-yl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

InChI

InChI=1S/C14H15N3O2S/c18-20(19,17-12-5-8-15-9-6-12)13-3-4-14-11(10-13)2-1-7-16-14/h3-6,8-10,16H,1-2,7H2,(H,15,17)

InChI Key

RCZHEYBLABZNAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=NC=C3)NC1

Origin of Product

United States

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